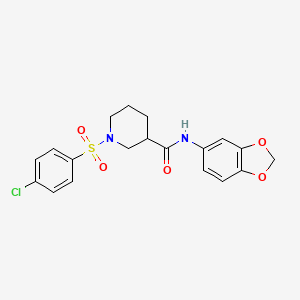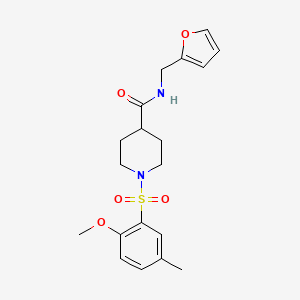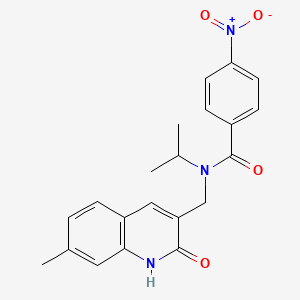
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide inhibits the activity of NF-κB by binding to the IKK complex, which is responsible for the activation of NF-κB. By inhibiting the activity of the IKK complex, this compound prevents the activation of NF-κB and the subsequent transcription of genes that promote cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has also been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has several advantages for lab experiments, including its low molecular weight, high solubility, and ability to penetrate cell membranes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in in vivo experiments.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide, including its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Additionally, further research is needed to better understand the mechanisms of action of this compound and to identify potential biomarkers for predicting response to this compound treatment. Finally, the development of more selective and potent inhibitors of NF-κB could help to improve the therapeutic potential of this compound and other NF-κB inhibitors.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide involves a multi-step process that includes the reaction of 2-hydroxy-7-methylquinoline with para-nitrobenzoyl chloride in the presence of triethylamine to yield N-(2-hydroxy-7-methylquinolin-3-yl)-4-nitrobenzamide. This intermediate is then reacted with isopropylamine to yield the final product, this compound.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)23(21(26)15-6-8-18(9-7-15)24(27)28)12-17-11-16-5-4-14(3)10-19(16)22-20(17)25/h4-11,13H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGNZABRKZRJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

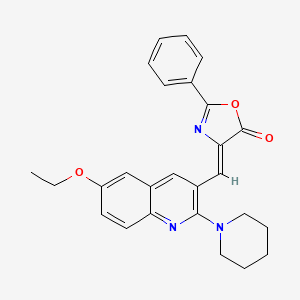
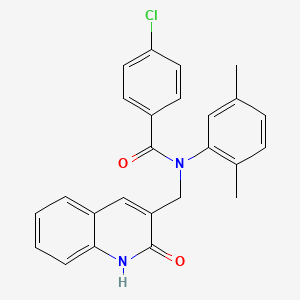
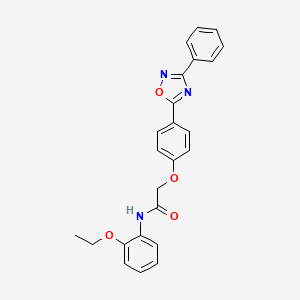
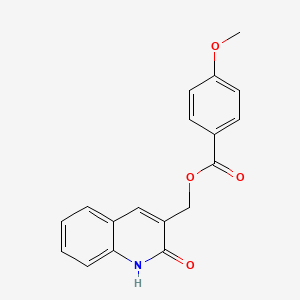

![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
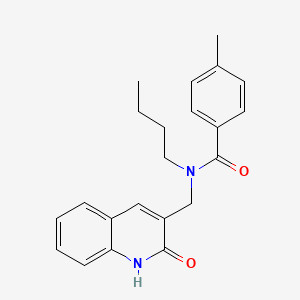
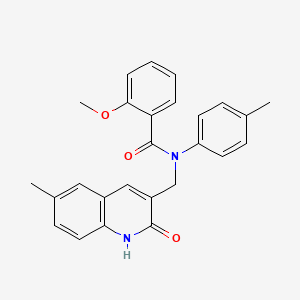
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696399.png)
![N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696413.png)


